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Compound of Interest

Compound Name: 4-Amino-3-methylpyridine

Cat. No.: B157717 Get Quote

This technical guide provides a detailed overview of the spectroscopic data for 4-Amino-3-
methylpyridine, a key heterocyclic amine of interest to researchers, scientists, and

professionals in the field of drug development and chemical synthesis. This document presents

available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside

detailed experimental protocols for acquiring such spectra.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 4-Amino-3-
methylpyridine.

Infrared (IR) Spectroscopy
The infrared spectrum of 4-Amino-3-methylpyridine reveals key functional groups present in

the molecule. The data presented below is based on the spectrum available from the National

Institute of Standards and Technology (NIST) database.
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Wavenumber (cm⁻¹) Intensity Assignment

~3450 Strong, Sharp N-H Stretch (Asymmetric)

~3300 Strong, Sharp N-H Stretch (Symmetric)

~3050 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch (CH₃)

~1620 Strong N-H Bend (Scissoring)

~1580 Strong C=C Stretch (Pyridine Ring)

~1500 Medium C=C Stretch (Pyridine Ring)

~1450 Medium CH₃ Bend

~1270 Medium C-N Stretch

~820 Strong C-H Out-of-Plane Bend

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR data for 4-Amino-3-methylpyridine is available in the SpectraBase database.

Access to the specific chemical shift values may require a subscription to the database. The

expected chemical shifts are for the six carbon atoms of the molecule: four in the pyridine ring,

one methyl carbon, and the carbon atom bonded to the amino group.

Atom Expected Chemical Shift Range (ppm)

C2 145 - 155

C3 120 - 130

C4 140 - 150

C5 115 - 125

C6 140 - 150

CH₃ 15 - 25
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Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

As of the latest search, a publicly available, experimentally verified ¹H NMR spectrum for 4-
Amino-3-methylpyridine was not found in the common spectral databases. The expected ¹H

NMR spectrum would show signals for the three aromatic protons on the pyridine ring, the

protons of the amino group, and the protons of the methyl group, with chemical shifts and

coupling patterns characteristic of a substituted pyridine.

Experimental Protocols
The following are detailed methodologies for obtaining high-quality NMR and IR spectra of solid

4-Amino-3-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of a solid sample.

2.1.1. Sample Preparation

Dissolution: Accurately weigh 5-10 mg of 4-Amino-3-methylpyridine and dissolve it in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆,

Methanol-d₄) in a clean, dry vial.

Solubilization: Gently agitate the mixture to ensure complete dissolution. Sonication may be

used if necessary.

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

required for chemical shift referencing.

Capping: Securely cap the NMR tube.

2.1.2. Data Acquisition

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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Tuning and Shimming: Insert the sample into the spectrometer and perform standard tuning

and shimming procedures to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Set the appropriate spectral width (e.g., -2 to 12 ppm).

Use a standard single-pulse experiment.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

Apply a relaxation delay of 1-2 seconds between scans.

¹³C NMR Acquisition:

Set the appropriate spectral width (e.g., 0 to 160 ppm).

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

Acquire a larger number of scans (typically 1024 or more) due to the low natural

abundance of ¹³C.

Use a longer relaxation delay (e.g., 2-5 seconds).

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software. This includes Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard.

Infrared (IR) Spectroscopy
This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier Transform

Infrared (FTIR) spectroscopy for analyzing a solid sample.

2.2.1. Sample Preparation

Sample Placement: Place a small amount of solid 4-Amino-3-methylpyridine powder

directly onto the ATR crystal.
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Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact

between the sample and the crystal surface.

2.2.2. Data Acquisition

Background Spectrum: Collect a background spectrum of the empty, clean ATR crystal. This

will be subtracted from the sample spectrum to remove contributions from the instrument and

atmosphere.

Sample Spectrum: Collect the infrared spectrum of the sample.

Typically, scan the mid-IR range (4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

A spectral resolution of 4 cm⁻¹ is generally adequate.

Data Processing: The instrument software will automatically perform the background

subtraction and present the data as either percent transmittance or absorbance versus

wavenumber.

Visualization
The following diagrams illustrate the logical flow of the experimental procedures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy Workflow IR Spectroscopy Workflow

Start NMR Analysis

Sample Preparation:
- Weigh 5-10 mg of sample

- Dissolve in 0.6-0.7 mL deuterated solvent
- Transfer to NMR tube

- Add internal standard (optional)

Begin

Data Acquisition:
- Tune and shim spectrometer
- Acquire 1H and 13C spectra

Data Processing:
- Fourier Transform

- Phase and baseline correction
- Reference to standard

Obtain NMR Spectra

Start IR Analysis

Sample Preparation:
- Place solid sample on ATR crystal

- Apply pressure

Begin

Data Acquisition:
- Collect background spectrum

- Collect sample spectrum

Data Processing:
- Background subtraction

Obtain IR Spectrum

Click to download full resolution via product page

Caption: Workflow for NMR and IR Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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